molecular formula C7H14O3S B2454001 4-(2-hydroxyethyl)tetrahydro-2H-thiopyran 1,1-dioxide CAS No. 1782025-98-2

4-(2-hydroxyethyl)tetrahydro-2H-thiopyran 1,1-dioxide

Cat. No. B2454001
CAS RN: 1782025-98-2
M. Wt: 178.25
InChI Key: SWHAOWAKIVQQGC-UHFFFAOYSA-N
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Description

4-(2-hydroxyethyl)tetrahydro-2H-thiopyran 1,1-dioxide is a chemical compound with the CAS Number: 1782025-98-2 . Its molecular weight is 178.25 and its IUPAC name is 2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)ethanol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H14O3S/c8-4-1-7-2-5-11(9,10)6-3-7/h7-8H,1-6H2 . This indicates that the compound has a tetrahydro-2H-thiopyran core with a 2-hydroxyethyl group attached to the 4-position .

Scientific Research Applications

Molecular Structure and Conformational Analysis

A comprehensive study on the molecular structure and conformational analysis of various substituted tetrahydro-2H-thiopyran-1,1-dioxides, including 4-(2-hydroxyethyl)tetrahydro-2H-thiopyran 1,1-dioxide, has been conducted. This research uses ab initio molecular orbital theory and density functional theory (DFT) to examine the conformers and rotamers of these compounds. The study provides valuable insights into the conformational preferences and energy states of these molecules, which are crucial for understanding their chemical behavior and potential applications (Freeman, Gomarooni, & Hehre, 2002).

Novel Synthetic Methods

Recent advancements in synthetic chemistry have led to the development of new methods for constructing tetrahydro-2H-thiopyran 1,1-dioxides. One such innovative approach involves a [1+1+1+1+1+1] annulation process, showcasing an unconventional use of a tethered C-S synthon. This method opens up new possibilities for synthesizing these compounds efficiently (Chen et al., 2022).

Reagent Preparation for Thiopyran Synthesis

Efficient preparation of reagents for the introduction of thiopyran structures is crucial for the synthesis of 4-(2-hydroxyethyl)tetrahydro-2H-thiopyran 1,1-dioxide and related compounds. Research in this area has led to the development of practical methods for preparing these reagents, thereby facilitating the synthesis of thiopyran-containing compounds (Ward et al., 2007).

Base-Induced Cyclization for Synthesis

Innovative synthetic techniques, such as base-induced cyclization of propargyl alkenylsulfones, have been explored for the synthesis of 4,5-disubstituted 2H-thiopyran 1,1-dioxides. This method demonstrates the versatility of these compounds in organic synthesis, significantly contributing to the development of new chemical entities (Hatial et al., 2015).

Photorearrangement Studies

Photorearrangement studies of 4,4-diphenyl-γ-thiopyran and its 1,1-dioxide derivative provide insights into the photochemical behavior of these compounds. Understanding their photoreactivity is essential for potential applications in photochemistry and material science (Gravel & Leboeuf, 1982).

Scalable Synthesis Protocols

Scalable preparation protocols have been developed for cyclic sulfone derivatives, including 4,4-disubstituted six-membered cyclic sulfones. These protocols are crucial for medicinal chemistry applications, providing access to important building blocks for drug discovery (Hugelshofer et al., 2021).

Photorearrangement for Stereochemistry

Research into the stereoselectivity of photorearrangement of 4,4-dialkyl-2,6-diphenyl-4H-thiopyran-1,1-dioxides has contributed significantly to the understanding of stereochemical outcomes in photochemical reactions. These findings are important for developing photochemically driven synthetic processes (Jafarpour & Pirelahi, 2006).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for this compound can be found online . It’s always important to handle chemicals with appropriate safety measures.

properties

IUPAC Name

2-(1,1-dioxothian-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3S/c8-4-1-7-2-5-11(9,10)6-3-7/h7-8H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHAOWAKIVQQGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-hydroxyethyl)tetrahydro-2H-thiopyran 1,1-dioxide

CAS RN

1782025-98-2
Record name 4-(2-hydroxyethyl)-1lambda6-thiane-1,1-dione
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